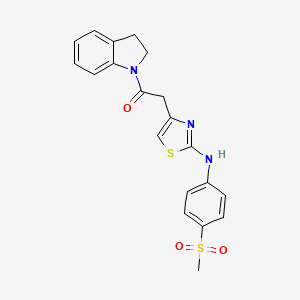

1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone

Description

The compound 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone features a hybrid structure comprising an indoline moiety linked via an ethanone bridge to a 4-(methylsulfonyl)phenylamino-substituted thiazole ring. This architecture combines nitrogen-containing heterocycles (indoline and thiazole) with a sulfonyl group, which is known to enhance pharmacokinetic properties such as solubility and target binding .

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-28(25,26)17-8-6-15(7-9-17)21-20-22-16(13-27-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVVVFLXWHIXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline derivative, followed by the formation of the thiazole ring. The final step involves coupling the indoline and thiazole intermediates under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Line Studies : The compound has shown significant efficacy against multiple cancer cell lines, including breast and lung cancer. In vitro assays conducted by the National Cancer Institute (NCI) reported mean growth inhibition (GI50) values of approximately 15.72 µM, indicating strong antitumor activity .

| Cancer Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.72 | Induction of apoptosis |

| A549 (Lung) | 12.53 | Cell cycle arrest |

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various pathogens:

- In Vitro Testing : Research indicates that it has effective antibacterial properties against strains such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth at low concentrations.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 5 | Bacteriostatic |

| Staphylococcus aureus | 10 | Bactericidal |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, particularly in models of chronic inflammation:

- Animal Models : In vivo studies have shown that it reduces inflammation markers significantly when administered in models of arthritis and colitis, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Studies

Several case studies have documented the synthesis and application of this compound:

- Synthesis and Characterization : A study detailed the synthesis of the compound using a multi-step process involving thiazole derivatives, showcasing its structural integrity through NMR and mass spectrometry .

- Clinical Relevance : Another case study explored its potential as a lead compound for developing new anticancer drugs, emphasizing its ability to overcome drug resistance in cancer cells .

- Comparative Analysis : A comparative study with existing anticancer agents indicated that the compound possesses superior efficacy against certain resistant cancer cell lines, highlighting its potential for further development .

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can modulate biological pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Ethanone-Thiazole Scaffolds

Several compounds share the ethanone-thiazole core but differ in substituents:

Table 1: Structural and Functional Comparison

Key Observations :

- The target compound’s indoline and sulfonamide-thiazole groups distinguish it from pyridine-based analogs like 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which is associated with anti-inflammatory drug impurities .

- Compounds with bulkier substituents (e.g., triazole-phenylsulfonyl in ) exhibit higher molecular weights and antiproliferative effects, suggesting that the target’s thiazole-indoline system may balance steric bulk and bioactivity .

Functional Analogues with Heterocyclic-Ethanone Motifs

Antimicrobial and Antifungal Derivatives

- Piperazine-linked ethanones (e.g., 1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone): These derivatives demonstrate moderate-to-high antibacterial and antifungal activity, attributed to the piperazine ring’s ability to disrupt microbial cell membranes .

- Metal complexes of 8-hydroxyquinoline-based azo dyes: Enhanced antifungal activity compared to ligands alone, highlighting the role of metal coordination in improving efficacy .

Comparison : The target compound lacks metal coordination or azo groups but incorporates a sulfonyl group, which may improve membrane permeability and target specificity relative to piperazine derivatives .

Antiproliferative Agents

- 2-Aryl-4-benzoyl-imidazole derivatives : Exhibit IC₅₀ values in the micromolar range against cancer cell lines, with activity linked to the benzoyl group’s electron-withdrawing effects .

- Quinazolinone-thiazole hybrids: Demonstrated anti-tubercular activity, emphasizing the importance of thiazole rings in targeting bacterial enzymes .

Comparison: The target’s thiazole ring and sulfonamide group may similarly interact with enzyme active sites, though its indoline moiety could offer unique steric or electronic advantages over imidazole or quinazolinone systems .

Biological Activity

The compound 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone is a synthetic derivative that combines indoline and thiazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure integrates an indoline ring with a thiazole and a methylsulfonylphenyl group, which are critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole and indoline derivatives in anticancer applications. The compound has shown promising antiproliferative effects against various cancer cell lines.

Case Studies

- Antiproliferative Effects :

- Mechanism of Action :

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains.

Findings

- Antibacterial Activity :

- Antifungal Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound.

Key Observations

- Substituent Effects :

- Thiazole Integration :

Q & A

Basic Research Question

- X-ray crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., monoclinic C2/c space group with β = 116.275°) .

- Mass spectrometry (MS) : High-resolution ESI-MS or EI-MS (e.g., m/z 282 [M+1]⁺) validates molecular weight and fragmentation patterns .

- FTIR spectroscopy : Identify characteristic vibrations (e.g., C=O stretch at ~1680 cm⁻¹ for the ethanone group) .

In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the phenyl ring influence the compound's biological activity?

Advanced Research Question

- Electron-withdrawing groups (EWGs) : The 4-(methylsulfonyl)phenyl group enhances electrophilicity, potentially improving target binding (e.g., tubulin inhibition in anticancer studies) .

- Steric effects : Bulky substituents on the thiazole ring (e.g., 2-aryl groups) may reduce solubility but increase metabolic stability .

- Comparative studies : Analogues with methoxy or hydrazine substituents show varied anti-inflammatory activity; use in vitro assays (e.g., COX-2 inhibition) to quantify SAR trends .

What are the common side products formed during the synthesis of this compound, and how can they be minimized or separated?

Advanced Research Question

- Hydrolysis byproducts : The ethanone group may hydrolyze under acidic conditions; avoid aqueous workup at high temperatures .

- Dimerization : Thiazole-ethyl intermediates can dimerize if reaction times exceed 24 hours; monitor via TLC and terminate reactions at ~90% conversion .

- Purification strategies : Use gradient elution in column chromatography (chloroform:methanol, 20:1) or selective recrystallization to isolate the target compound from unreacted amines or sulfonamide derivatives .

How can researchers validate the stability of this compound under physiological conditions for in vitro assays?

Advanced Research Question

- pH stability tests : Incubate the compound in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) for 24–48 hours; analyze degradation via HPLC .

- Thermal stability : Conduct DSC/TGA to determine melting points and decomposition thresholds (e.g., mp 191–193°C for related thiadiazole analogs) .

- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV-Vis light .

What computational tools are recommended for predicting the reactivity and synthetic pathways of this compound?

Basic Research Question

- Retrosynthetic analysis : Use databases like Reaxys or Pistachio to identify feasible routes (e.g., one-step alkylation vs. multi-step condensation) .

- DFT calculations : Optimize transition states for key reactions (e.g., thiazole ring closure) using Gaussian or ORCA software .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and cytochrome P450 interactions .

How can contradictory bioactivity data between in vitro and in vivo studies be reconciled for this compound?

Advanced Research Question

- Pharmacokinetic factors : Poor oral bioavailability or rapid metabolism (e.g., sulfonation of the methylsulfonyl group) may reduce in vivo efficacy; use microsomal stability assays to identify metabolic hotspots .

- Dose-response mismatch : Adjust dosing regimens based on allometric scaling (e.g., murine-to-human conversion) .

- Off-target effects : Perform proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended targets .

What analytical strategies are recommended for quantifying trace impurities in bulk samples of this compound?

Basic Research Question

- HPLC-DAD/MS : Use C18 columns with 0.1% formic acid in water/acetonitrile gradients; detect impurities at ≤0.1% levels .

- NMR spiking : Add reference standards (e.g., 1-phenyl-2-thiourea) to identify unknown peaks in ¹H NMR spectra .

- Elemental analysis : Validate purity via CHNS/O microanalysis (e.g., C: 46.96%, H: 3.94% for related compounds) .

How does the choice of solvent system impact the crystallization and polymorphic forms of this compound?

Advanced Research Question

- Solvent polarity : Polar solvents (e.g., methanol) favor needle-like crystals, while nonpolar solvents (e.g., dichloromethane) yield plate-like morphologies .

- Polymorphism screening : Use high-throughput crystallization (e.g., cooling/heating cycles) to identify stable forms; characterize via PXRD .

- Co-crystallization : Co-formers like succinic acid improve solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.